molecular formula C6H9N2NaO3 B2793766 Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate CAS No. 2173998-75-7

Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate

Cat. No.: B2793766
CAS No.: 2173998-75-7
M. Wt: 180.139
InChI Key: ZAGLSLGEFUFXIF-UHFFFAOYSA-M
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Description

Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate, also known as sodium (5-oxopyrrolidin-3-yl)glycinate, is a compound with the molecular formula C6H10N2O3Na. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate typically involves the reaction of 5-oxopyrrolidine-3-carboxylic acid with sodium hydroxide. The reaction proceeds under mild conditions, with the carboxylic acid group reacting with the sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate has several scientific research applications:

Comparison with Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring structure but differs in functional groups.

    Pyrrolidine-2,5-dione: Contains an additional oxo group compared to sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate.

    Prolinol: A hydroxyl derivative of pyrrolidine.

Uniqueness: Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3.Na/c9-5-1-4(2-8-5)7-3-6(10)11;/h4,7H,1-3H2,(H,8,9)(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGLSLGEFUFXIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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